molecular formula C16H19F3N2O3 B603168 Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate CAS No. 1809489-20-0

Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate

Cat. No.: B603168
CAS No.: 1809489-20-0
M. Wt: 344.33g/mol
InChI Key: IAQOUINRUUVXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, an azetidine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the azetidine ring or the phenyl group. Common reagents for these reactions include alkyl halides and nucleophilic bases.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring provides a rigid scaffold that can fit into specific binding sites, while the carbamoyl group can form hydrogen bonds with target molecules, stabilizing the interaction and modulating the activity of the target.

Comparison with Similar Compounds

Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound also features a tert-butyl ester group and a trifluoromethyl-substituted phenyl group but has a piperazine ring instead of an azetidine ring. The piperazine ring provides different steric and electronic properties, leading to variations in biological activity and chemical reactivity.

    Tert-butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate: This compound contains a similar trifluoromethyl-substituted phenyl group but has a different core structure and functional groups, resulting in distinct applications and properties.

The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

tert-butyl 3-[[3-(trifluoromethyl)phenyl]carbamoyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c1-15(2,3)24-14(23)21-8-10(9-21)13(22)20-12-6-4-5-11(7-12)16(17,18)19/h4-7,10H,8-9H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQOUINRUUVXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.